Cas no 1214325-27-5 (4-(2-(Chloromethyl)-4-fluorophenyl)pyridine)

4-(2-(Chloromethyl)-4-fluorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(2-(Chloromethyl)-4-fluorophenyl)pyridine
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- インチ: 1S/C12H9ClFN/c13-8-10-7-11(14)1-2-12(10)9-3-5-15-6-4-9/h1-7H,8H2
- InChIKey: KLOMRBJBKMDXGP-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C=CC=1C1C=CN=CC=1)F
計算された属性
- 精确分子量: 221.041
- 同位素质量: 221.041
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 194
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 12.9
4-(2-(Chloromethyl)-4-fluorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029001083-250mg |
4-(2-(Chloromethyl)-4-fluorophenyl)pyridine |
1214325-27-5 | 95% | 250mg |
$931.00 | 2023-09-04 | |
Alichem | A029001083-500mg |
4-(2-(Chloromethyl)-4-fluorophenyl)pyridine |
1214325-27-5 | 95% | 500mg |
$1701.85 | 2023-09-04 | |
Alichem | A029001083-1g |
4-(2-(Chloromethyl)-4-fluorophenyl)pyridine |
1214325-27-5 | 95% | 1g |
$3039.75 | 2023-09-04 |
4-(2-(Chloromethyl)-4-fluorophenyl)pyridine 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
4-(2-(Chloromethyl)-4-fluorophenyl)pyridineに関する追加情報
Introduction to 4-(2-(Chloromethyl)-4-fluorophenyl)pyridine and Its Significance in Modern Chemical Research
4-(2-(Chloromethyl-4-fluorophenyl)pyridine) (CAS No. 1214325-27-5) is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, represents a promising candidate for further exploration in drug discovery and molecular innovation.
The compound's structure consists of a pyridine core substituted with a chloromethyl group and a 4-fluorophenyl moiety. The presence of these functional groups makes it an intriguing subject for synthetic chemists and biologists alike. The chloromethyl group, in particular, is known for its reactivity, which can be leveraged in various chemical transformations. Meanwhile, the 4-fluorophenyl group introduces electronic and steric effects that can influence the compound's interactions with biological targets.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. 4-(2-(Chloromethyl-4-fluorophenyl)pyridine) has emerged as a compound of interest due to its potential to interact with specific proteins and enzymes. This interaction could lead to the development of new therapeutic agents targeting conditions such as cancer, inflammation, and neurodegenerative disorders.
The synthesis of 4-(2-(Chloromethyl-4-fluorophenyl)pyridine) involves several key steps that require precise control over reaction conditions. The introduction of the chloromethyl group necessitates careful handling to avoid unwanted side reactions. Additionally, the attachment of the 4-fluorophenyl moiety must be optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to achieve these goals more efficiently, paving the way for further exploration of this compound's potential.
The compound's relevance extends beyond its structural features. Its ability to serve as a building block for more complex molecules makes it valuable in medicinal chemistry. By modifying its structure, researchers can generate derivatives with enhanced biological activity and improved pharmacokinetic properties. This flexibility underscores the importance of 4-(2-(Chloromethyl-4-fluorophenyl)pyridine strong>) in the development of new drugs.
In the realm of computational chemistry, 4-(2-(< strong >Chloromethyl strong >)-< strong >4-fluorophenyl strong >)< strong >pyridine strong >) has been used in virtual screening efforts to identify potential drug candidates. By leveraging computational models, researchers can predict how this compound might interact with biological targets, thereby accelerating the drug discovery process. These computational studies have provided valuable insights into the compound's binding affinity and mode of action, which are critical factors in determining its therapeutic potential.
The latest research on 4-(2-(< strong >Chloromethyl strong >)-< strong >4-fluorophenyl strong >)< strong >pyridine strong>) has highlighted its role in developing novel anticancer agents. Studies have shown that this compound can inhibit the activity of specific enzymes involved in cancer cell proliferation. By targeting these enzymes, 4-(2-(< strong >Chloromethyl strong >)-< strong >4-fluorophenyl strong >< strong >)pyridine strong>) may help disrupt cancer cell growth and survival mechanisms. These findings are particularly promising given the increasing demand for targeted therapies in oncology.
Beyond oncology, 4-(2-(< strong >Chloromethyl strong >)-< strong >4-fluorophenyl str on g>)pyridine ) has shown promise in other therapeutic areas as well. For instance, preliminary studies have suggested that it may have anti-inflammatory properties by modulating key inflammatory pathways. This potential makes it an attractive candidate for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The compound's versatility is further demonstrated by its utility in material science applications. Researchers have explored its use as a precursor for synthesizing advanced materials with unique properties. These materials could find applications in electronics, coatings, and other industrial sectors where precise molecular control is essential.
In conclusion, 4-(2-(< strong >Chloromethyl str on g>-< str on g >4-fluorophenyl str on g>< str on g>)pyridine str on g>) (CAS No. 1214325-27-5) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it a valuable tool for drug discovery, computational modeling, and material science applications. As research continues to uncover new aspects of this compound's properties and applications, its importance is likely to grow even further.
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